molecular formula C10H4BrNO2 B1585140 6-Bromo-3-cyanochromone CAS No. 52817-13-7

6-Bromo-3-cyanochromone

Cat. No. B1585140
Key on ui cas rn: 52817-13-7
M. Wt: 250.05 g/mol
InChI Key: MGVVCEKLWMZFLS-UHFFFAOYSA-N
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Patent
US04320133

Procedure details

26 g of the product of step (b) are stirred overnight in 150 ml of conc. sulphuric acid at room temperature. The mixture is then diluted with 10 ml of water and cooled to 0°. Under stirring, a solution of 15 g of sodium nitrite in 30 ml of water is introduced slowly under the liquid surface, the temperature being maintained by cooling at 15°. After addition, the mixture is warmed at 70° for 1 hour and poured over ice and the precipitate is suction filtered off, suspended in 600 ml of acetone, refluxed, hot-filtered and the filtrate then evaporated on a rotary evaporator. The residue is recrystallised from chloroform, to obtain the heading compound, m.p. 260°-264°.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:14])[CH:10]=2)[O:5][CH:4]=1)#N.N([O-])=[O:16].[Na+].[OH2:19]>S(=O)(=O)(O)O>[Br:14][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:19][CH:1]=[C:3]([C:4]([OH:16])=[O:5])[C:12]2=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(#N)C1=COC2=CC=C(C=C2C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling at 15°
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed at 70° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
filtered off
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
FILTRATION
Type
FILTRATION
Details
hot-filtered
CUSTOM
Type
CUSTOM
Details
the filtrate then evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from chloroform
CUSTOM
Type
CUSTOM
Details
to obtain the heading compound, m.p. 260°-264°

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(C(=COC2=CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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